molecular formula C7H6ClN3 B1586955 1-(Chloromethyl)-1H-benzotriazole CAS No. 54187-96-1

1-(Chloromethyl)-1H-benzotriazole

Cat. No. B1586955
CAS RN: 54187-96-1
M. Wt: 167.59 g/mol
InChI Key: VSEROABGEVRIRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Chloromethyl)-1H-benzotriazole can be achieved through various methods. One common approach involves the reaction of benzotriazole with formaldehyde and hydrogen chloride. Lewis acids, such as zinc chloride, can catalyze this process .


Physical And Chemical Properties Analysis

  • Hazard Classification: Highly flammable, toxic if swallowed, toxic in contact with skin, fatal if inhaled, and may cause cancer .

Scientific Research Applications

Palladium Complexes for C-C Coupling Reactions

1-(Chloromethyl)-1H-benzotriazole: is utilized to synthesize palladium complexes that are applied in Heck and Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds, a fundamental step in organic synthesis.

These are just a few examples of the applications of 1-(Chloromethyl)-1H-benzotriazole in scientific research. Each application plays a crucial role in advancing various fields of chemistry and related sciences .

Safety and Hazards

1-(Chloromethyl)-1H-benzotriazole poses several hazards, including flammability, toxicity, and potential carcinogenicity. Proper precautions should be taken during handling, storage, and disposal .

Mechanism of Action

Target of Action

It is known that chloromethyl compounds typically react with organic substrates, particularly those containing active hydrogen atoms .

Mode of Action

1-(Chloromethyl)-1H-benzotriazole, like other chloromethyl compounds, is likely to undergo electrophilic substitution reactions . In these reactions, 1-(Chloromethyl)-1H-benzotriazole would act as an electrophile, interacting with nucleophilic sites on its targets . This interaction could lead to the replacement of a hydrogen atom on the target molecule with the 1-(Chloromethyl)-1H-benzotriazole, potentially altering the target’s properties or function .

Biochemical Pathways

It is known that electrophilic substitution reactions, such as those likely undergone by 1-(chloromethyl)-1h-benzotriazole, can have significant effects on biochemical pathways . For example, they can alter the structure and function of biomolecules, potentially disrupting normal cellular processes .

Pharmacokinetics

The properties of chloromethyl compounds, in general, suggest that they may be readily absorbed and distributed within the body due to their reactivity and small size . Their metabolism and excretion would likely depend on the specific biochemical reactions they undergo within the body .

Result of Action

The molecular and cellular effects of 1-(Chloromethyl)-1H-benzotriazole’s action would depend on its specific targets and the nature of its interactions with these targets. Given its likely mode of action as an electrophile, it could potentially alter the structure and function of target molecules, leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of 1-(Chloromethyl)-1H-benzotriazole could be influenced by various environmental factors. For example, the presence of other reactive substances could compete with 1-(Chloromethyl)-1H-benzotriazole for its targets, potentially affecting its efficacy . Additionally, factors such as temperature and pH could influence the rate and extent of its reactions .

properties

IUPAC Name

1-(chloromethyl)benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-11-7-4-2-1-3-6(7)9-10-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEROABGEVRIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391501
Record name 1-(Chloromethyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-1H-benzotriazole

CAS RN

54187-96-1
Record name 1-(Chloromethyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Chloromethyl)-1H-benzotriazole
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Synthesis routes and methods

Procedure details

To 1-hydroxymethylbenzotriazole (59.6 g), prepared above, kept at ice-bath temp., 175 ml of thionyl chloride was added dropwise as long as a vigorous reaction continued. The reminder was added more rapidly. The mixture was then stirred and refluxed for 90 minutes. Excess thionyl chloride was removed by distillation, the last traces were removed by heating for a short time with 200 ml of methanol. After cooling and collecting on a funnel, the product weighted 45 g. (67%); melting point: 136° C; (lit. 136°-138° C.).
Quantity
59.6 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Are there any studies exploring the biological activity of 1-(Chloromethyl)-1H-benzotriazole or its derivatives?

A2: While limited, some research explores the biological activity of 1-(Chloromethyl)-1H-benzotriazole derivatives. One study investigated the cytotoxicity of a photoactivatable tricarbonyl manganese(I) complex containing 1-(Chloromethyl)-1H-benzotriazole against leukemia cells []. This suggests potential applications in medicinal chemistry, but further research is necessary to fully understand the mechanism of action, efficacy, and safety profile of these compounds.

Q2: Can 1-(Chloromethyl)-1H-benzotriazole be used as a building block for synthesizing other compounds?

A3: Yes, 1-(Chloromethyl)-1H-benzotriazole serves as a versatile building block in organic synthesis. It can react with various nucleophiles, such as thiols and selenols, to form ligands []. These ligands, in turn, can complex with metal ions like silver(I) to generate catalysts used in organic reactions. For instance, silver(I) complexes with ligands derived from 1-(Chloromethyl)-1H-benzotriazole have shown promising activity in catalyzing A3 coupling reactions, which are valuable for synthesizing propargylamines [].

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